molecular formula C17H23NO5 B6782984 N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-4-methoxyoxane-4-carboxamide

N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-4-methoxyoxane-4-carboxamide

Cat. No.: B6782984
M. Wt: 321.4 g/mol
InChI Key: XIMVFIATTCMCTD-UHFFFAOYSA-N
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Description

N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-4-methoxyoxane-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzodioxepin ring fused with an oxane ring

Preparation Methods

The synthesis of N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-4-methoxyoxane-4-carboxamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the benzodioxepin ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the oxane ring: This step involves the formation of the oxane ring through a series of reactions, including nucleophilic substitution and ring-closing reactions.

Industrial production methods often involve optimizing these steps to increase yield and purity, using techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-4-methoxyoxane-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the benzodioxepin or oxane rings, using reagents such as alkyl halides or sulfonates.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-4-methoxyoxane-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-4-methoxyoxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-4-methoxyoxane-4-carboxamide can be compared with other similar compounds, such as:

  • 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)piperazine hydrochloride
  • Piperazine, 1-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-
  • N 2-{N-(3,4-Dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-N’-[2-(phenylsulfanyl)ethyl]carbamimidoyl}-N,N-dimethylglycinamide hydroiodide

These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of the benzodioxepin and oxane rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-4-methoxyoxane-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5/c1-20-17(6-10-21-11-7-17)16(19)18-12-13-4-2-5-14-15(13)23-9-3-8-22-14/h2,4-5H,3,6-12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIMVFIATTCMCTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCOCC1)C(=O)NCC2=C3C(=CC=C2)OCCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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